Cas no 22324-16-9 (Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI))
22324-16-9 structure
Product Name:Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)
CAS-Nr.:22324-16-9
MF:C21H25NO5
MW:371.426906347275
CID:273539
PubChem ID:211119
Update Time:2025-04-19
Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)
- 2,10,12-Trimethoxy-6-methyl-4,5,6,6a,7,8-hexahydrobenzo[6,7]cyclohepta[1,2,3-ij]isoquinoline-1,11-diol
- BRN 1555600
- 22324-16-9
- DTXSID60944971
- C-Homo-6a-alpha-aporphine-1,10-diol, 2,9,11-trimethoxy-
- Merobustinine
- 2,9,11-Trimethoxy-C-homo-6a-alpha-aporphine-1,10-diol
- (+)-Multifloramine
- Benzo(6,7)cyclohept(1,2,3-ij)isoquinoline-1,11-diol, 4,5,6,6a,7,8-hexahydro-6-methyl-2,10,12-trimethoxy-, (S)-
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- Inchi: 1S/C21H25NO5/c1-22-8-7-12-10-14(25-2)19(23)18-16(12)13(22)6-5-11-9-15(26-3)20(24)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m0/s1
- InChI-Schlüssel: JCWDQBQBVNMMNK-ZDUSSCGKSA-N
- Lächelt: OC1C(=CC2CCN(C)[C@H]3CCC4C=C(C(=C(C=4C=1C3=2)OC)O)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 371.17335
- Monoisotopenmasse: 371.173
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 519
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 71.4Ų
Experimentelle Eigenschaften
- Dichte: 1.257
- Siedepunkt: 581.1°C at 760 mmHg
- Flammpunkt: 305.3°C
- Brechungsindex: 1.61
- PSA: 71.39
Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI) Verwandte Literatur
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1. 1-Phenethylisoquinoline alkaloids. Part IV. Isolation, structural elucidation, and synthesis of c-homoaporphinesAlan R. Battersby,Robert B. Bradbury,Richard B. Herbert,Murray H. G. Munro,Robert Ramage J. Chem. Soc. Perkin Trans. 1 1974 1394
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2. Studies on the syntheses of heterocyclic compounds. Part CDXLVI. Total photolytic synthesis of (±)-androcymbine and (±)-multifloramineT. Kametani,M. Koizumi J. Chem. Soc. C 1971 3976
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3. Studies on tetrahydroisoquinoline. Part 13. Total syntheses of (±)-O-methylandrocymbine, (±)-androcymbine, (±)-kreysigine, (±)-multifloramine, and their related phenethylisoquinoline alkaloidsHiroshi Hara,Osamu Hoshino,Bunsuke Umezawa,Yoichi Iitaka J. Chem. Soc. Perkin Trans. 1 1979 2657
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4. Index of subjects, 1971
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A. R. Battersby,R. B. Bradbury,R. B. Herbert,M. H. G. Munro,R. Ramage Chem. Commun. (London) 1967 450
22324-16-9 (Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)) Verwandte Produkte
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